molecular formula C11H15NO3 B8028331 1-(2,2-Dimethylpropoxy)-3-nitrobenzene

1-(2,2-Dimethylpropoxy)-3-nitrobenzene

Cat. No.: B8028331
M. Wt: 209.24 g/mol
InChI Key: NBFHFXABSWDRSL-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropoxy)-3-nitrobenzene is a nitroaromatic compound featuring a nitro group (-NO₂) at the meta position and a branched alkoxy group (2,2-dimethylpropoxy, or neopentyloxy) at the ortho position. The bulky 2,2-dimethylpropoxy substituent contributes to unique steric and electronic properties, distinguishing it from simpler nitrobenzene derivatives.

Properties

IUPAC Name

1-(2,2-dimethylpropoxy)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)8-15-10-6-4-5-9(7-10)12(13)14/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFHFXABSWDRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylpropoxy)-3-nitrobenzene typically involves the nitration of 1-(2,2-Dimethylpropoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylpropoxy)-3-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of more complex aromatic compounds.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Reduction: 1-(2,2-Dimethylpropoxy)-3-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Potential formation of quinones or other oxidized aromatic compounds.

Scientific Research Applications

1-(2,2-Dimethylpropoxy)-3-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of aromatic nitration and substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific pathways involving nitroaromatic compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropoxy)-3-nitrobenzene depends on its chemical reactivity and interactions with other molecules. The nitro group is electron-withdrawing, which can influence the compound’s reactivity in electrophilic and nucleophilic aromatic substitution reactions. The 2,2-dimethylpropoxy group provides steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below summarizes key structural features and substituent impacts on physical and chemical properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Reactivity Notes
1-(2,2-Dimethylpropoxy)-3-nitrobenzene 2,2-Dimethylpropoxy, nitro ~223.25 (calculated) High steric hindrance; alkoxy group may reduce electrophilic substitution reactivity compared to electron-withdrawing substituents. Likely low solubility in polar solvents due to bulky alkyl chain .
1-Chloro-3-nitrobenzene Chloro, nitro 157.55 Simple structure; chloro group acts as a leaving group, enabling nucleophilic substitution. Widely used as an intermediate in agrochemicals .
2-(Benzyloxy)-1-bromo-3-nitrobenzene Benzyloxy, bromo, nitro ~307.15 (calculated) Bromo and nitro groups enhance reactivity in cross-coupling reactions. Benzyloxy group provides aromatic stabilization .
1-(2-Bromoethyl)-3-nitrobenzene Bromoethyl, nitro 230.06 Melting point: 30–34°C; boiling point: 136–138°C (0.5 mmHg). Bromoethyl chain enables alkylation or elimination reactions .
1-(Chloromethyl)-3-nitrobenzene Chloromethyl, nitro 171.58 Smaller substituent size results in tighter crystal packing (lower anisotropic displacement parameters (ADPs) vs. bromomethyl analog) .

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